molecular formula C10H12N2O3 B1253209 2-hydroxy-N'-propionylbenzohydrazide

2-hydroxy-N'-propionylbenzohydrazide

Cat. No.: B1253209
M. Wt: 208.21 g/mol
InChI Key: DXTBBELJZACUHY-UHFFFAOYSA-N
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Description

2-Hydroxy-N'-propionylbenzohydrazide is a benzohydrazide derivative characterized by a hydroxyl group at the 2-position of the benzene ring and a propionyl group (CH₂CH₂CO-) attached to the hydrazide nitrogen (N'). The compound’s molecular formula is hypothesized as C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol. Its regioisomeric properties and hydrogen-bonding capabilities are expected to influence crystallinity and bioactivity, as seen in related hydrazides .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-hydroxy-N'-propanoylbenzohydrazide

InChI

InChI=1S/C10H12N2O3/c1-2-9(14)11-12-10(15)7-5-3-4-6-8(7)13/h3-6,13H,2H2,1H3,(H,11,14)(H,12,15)

InChI Key

DXTBBELJZACUHY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NNC(=O)C1=CC=CC=C1O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Crystallographic Properties

Compound Substituents Molecular Weight (g/mol) Crystal System Hydrogen Bonding Patterns Key Interactions
2-Hydroxy-N'-propionylbenzohydrazide* -OH (C2), -COCH₂CH₃ (N') 208.21 Not reported O–H⋯O, N–H⋯O (predicted) Propionyl rotation/conjugation
2-Hydroxy-N,N-dimethylacetohydrazide (1) -OH, -N(CH₃)₂ 104.11 Orthorhombic N–H⋯O, O–H⋯N Planar core, methyl rotation
2-Hydroxy-N'-(4-iodobenzoyl)benzohydrazide -OH, -COC₆H₄I (N') 381.98 Not reported O–H⋯O, I⋯H (halogen bonding) Iodine-enhanced polarizability
2-Chloro-N'-(3-phenylpropanoyl)benzohydrazide -Cl, -COCH₂C₆H₅ (N') 314.76 Not reported Cl⋯H, N–H⋯O Aromatic π-π stacking

Notes:

  • The propionyl group in 2-hydroxy-N'-propionylbenzohydrazide introduces greater conformational flexibility compared to smaller acyl groups (e.g., acetyl) due to its three-carbon chain. This may reduce planarity and alter hydrogen-bonding networks .
  • Halogen-substituted analogs (e.g., 4-iodo derivative ) exhibit additional non-covalent interactions (e.g., halogen bonding), enhancing thermal stability and crystal packing efficiency.

Hirshfeld Surface and Intermolecular Interactions

Table 2: Hirshfeld Surface Contributions

Compound H⋯H (%) H⋯O/O⋯H (%) Other Interactions Dominant Packing Forces
2-Hydroxy-N,N-dimethylacetohydrazide (1) 55.3 30.8 N⋯H (13.9%) Layered hydrogen-bonding
2-Hydroxy-N,N-dimethylacetohydrazide (2) 58.5 31.7 C⋯H (9.8%) Dimer formation via O–H⋯O
LACBOG (CSD entry) 52.1 34.2 S⋯H (sulfur-containing) Conformational rigidity

Key Findings :

  • Propionyl-substituted hydrazides are expected to show reduced H⋯H contributions (e.g., ~50–55%) compared to methylated analogs due to bulkier substituents disrupting close-packing .
  • The hydroxyl group in 2-hydroxy-N'-propionylbenzohydrazide likely drives H⋯O/O⋯H interactions (~30–35%), similar to compound 2 in Table 2, facilitating dimer or chain formation in crystals .

Table 3: Reported Bioactivity of Analogous Compounds

Compound Bioactivity Cell Lines/Models Mechanism Reference
(Z)-2-hydroxy-N'-(2-oxoindolin-3-ylidene)benzohydrazide Cu(II) complex Cytotoxicity (IC₅₀: <10 μM) SPCA-1, K562 DNA intercalation, ROS generation
2-Hydroxy-N'-(4-fluorobenzoyl)benzohydrazide Antioxidant, anti-inflammatory In vitro assays Radical scavenging
NSC369988 (2-hydroxy-N'-(1-methyl-3-phenylpropenylidene)benzohydrazide) Anticancer (preclinical) Not specified Tubulin inhibition

Insights :

  • Copper complexes of benzohydrazides (e.g., ) demonstrate enhanced cytotoxicity, suggesting that 2-hydroxy-N'-propionylbenzohydrazide could serve as a ligand for metal-based therapeutics.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N'-propionylbenzohydrazide
Reactant of Route 2
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